molecular formula C15H13NO5 B5855911 methyl 4-[(3-nitrobenzyl)oxy]benzoate

methyl 4-[(3-nitrobenzyl)oxy]benzoate

Cat. No.: B5855911
M. Wt: 287.27 g/mol
InChI Key: CFHCSDSHRPGKIK-UHFFFAOYSA-N
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Description

Methyl 4-[(3-nitrobenzyl)oxy]benzoate is a synthetic aromatic ester of interest in organic and medicinal chemistry research. Its molecular formula is C 15 H 13 NO 5 , and it features a benzoate core linked via an ether bond to a 3-nitrobenzyl group . This specific substitution pattern makes it a valuable building block for the synthesis of more complex molecules. The benzyloxy group can serve as a protective group for the phenolic oxygen, which can be selectively removed under controlled conditions, such as via oxidative deprotection, to reveal the phenol without affecting other sensitive functional groups . Furthermore, the nitro group on the benzyl ring is a versatile handle for further chemical transformations, including reduction to an aniline, which can be functionalized to create a wide array of derivatives for structure-activity relationship (SAR) studies . In research settings, this compound and its analogues are primarily utilized as key intermediates in pharmaceutical development. While specific biological data for this exact compound is limited in the public domain, structural motifs containing aromatic esters and nitroaryl ethers are frequently explored in the development of therapeutic agents. For instance, research on coumarin derivatives, which share a similar oxygen-containing heterocyclic structure, has highlighted the importance of substituents at various positions on the ring for conferring biological activities such as antibacterial and anti-inflammatory effects . This suggests potential application in the synthesis of novel bioactive molecules for pharmacological screening. This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

methyl 4-[(3-nitrophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-5-7-14(8-6-12)21-10-11-3-2-4-13(9-11)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHCSDSHRPGKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Methyl 4-[(3-nitrobenzyl)oxy]benzoate serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents.
  • Reduction: Hydrolysis of the ester group can yield carboxylic acids.
  • Substitution Reactions: The benzyl group can be substituted with other functional groups.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, which is crucial for preventing oxidative stress linked to numerous diseases.
Activity TypeDescription
AntimicrobialEffective against bacterial and fungal strains
AntioxidantScavenges free radicals, preventing oxidative stress

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its nitro group may allow it to function as a prodrug, where enzymatic reduction leads to the release of active pharmaceutical agents. This property is particularly relevant in drug development targeting various diseases.

Case Studies

  • Antimicrobial Efficacy Study:
    A study published in Journal of Medicinal Chemistry examined derivatives of this compound for their antimicrobial properties. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
  • Antioxidant Activity Assessment:
    Research conducted by the Institute of Pharmaceutical Sciences evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a dose-dependent scavenging effect, indicating its potential utility in formulations aimed at oxidative stress-related conditions .
  • Drug Development Research:
    A recent study focused on the synthesis of new derivatives from this compound aimed at treating neurodegenerative diseases. The findings suggested that modifications to the nitro group enhance bioactivity against neuronal cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 4-[(4-Nitrobenzyl)oxy]benzoate

Structure: The nitro group is at the 4-position of the benzyl ring instead of the 3-position. Molecular Formula: C15H13NO5 (identical to the target compound). Key Differences:

  • Electron-withdrawing effects differ slightly due to positional variation, impacting reaction kinetics in further functionalization (e.g., reductions or nucleophilic substitutions).
    Synthesis : Similar methodology but uses 4-nitrobenzyl chloride .

Functional Group Variant: Methyl 4-(2-Methoxy-2-oxoethyl)-3-nitrobenzoate

Structure: Features a methoxy-oxoethyl side chain at the 4-position and a nitro group at the 3-position of the benzoate. Molecular Formula: C11H11NO6. Key Differences:

  • The additional methoxy-oxoethyl group increases molecular weight and polarity, enhancing solubility in polar solvents like DMSO and methanol .
  • Potential for broader biological activity due to the ketone functionality.

Acid Derivative: 3-Methoxy-4-nitrobenzoic Acid

Structure: A carboxylic acid derivative with nitro and methoxy groups at positions 3 and 4, respectively. Molecular Formula: C8H7NO5. Key Differences:

  • The carboxylic acid group increases acidity (pKa ~2–3) compared to the ester (pKa ~8–10).
  • Higher hydrogen-bonding capacity, influencing solubility and crystal packing .

Formylated Analog: Methyl 4-((2-Formylphenoxy)methyl)benzoate

Structure: Contains a formyl group on the phenoxy-methyl substituent. Molecular Formula: C16H14O5. Key Differences:

  • The formyl group introduces reactivity toward nucleophiles (e.g., in Schiff base formation), making it a versatile intermediate for pharmaceuticals .
  • Reduced steric hindrance compared to nitro-substituted analogs.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Solubility Yield (%) Applications/Notes
Methyl 4-[(3-nitrobenzyl)oxy]benzoate C15H13NO5 3-Nitrobenzyloxy, methyl ester Not reported Organic solvents 82 Intermediate for synthesis
Methyl 4-[(4-nitrobenzyl)oxy]benzoate C15H13NO5 4-Nitrobenzyloxy, methyl ester Not reported Chloroform, DMF Similar Positional isomer; agrochemical studies
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate C11H11NO6 Methoxy-oxoethyl, 3-nitro Not reported DMSO, methanol Not reported Research chemical for functionalization
3-Methoxy-4-nitrobenzoic acid C8H7NO5 3-Methoxy, 4-nitro, carboxylic acid 160–162 Polar solvents Not reported Acid catalyst in organic reactions
Methyl 4-((2-formylphenoxy)methyl)benzoate C16H14O5 2-Formylphenoxy, methyl ester Not reported Acetonitrile Not reported Pharmaceutical intermediate

Research Findings and Implications

  • Electronic Effects : The 3-nitro group in the target compound creates a meta-directing effect, contrasting with the para-directing nature of the 4-nitro isomer. This influences regioselectivity in electrophilic substitutions .
  • Thermal Stability : Nitro-containing benzoates generally exhibit higher thermal stability than formylated analogs, making them suitable for high-temperature reactions .

Q & A

Basic: What synthetic routes are recommended for methyl 4-[(3-nitrobenzyl)oxy]benzoate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves a nucleophilic substitution or Mitsunobu reaction between methyl 4-hydroxybenzoate and 3-nitrobenzyl bromide. Key steps include:

  • Base Selection: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to deprotonate the phenolic oxygen and facilitate ether bond formation .
  • Temperature Control: Maintain reflux conditions (80–100°C) for 12–24 hours to ensure completion.
  • Purification: Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane 3:7) and purify using column chromatography (silica gel, gradient elution).

Yield Optimization:

  • Use a 10–20% molar excess of 3-nitrobenzyl bromide to drive the reaction.
  • Ensure anhydrous conditions to prevent hydrolysis of the benzyl bromide intermediate.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR:
    • 1H NMR: Expect signals at δ 8.3–8.5 ppm (aromatic protons adjacent to nitro group) and δ 5.3 ppm (–OCH₂–).
    • 13C NMR: Carboxylate ester carbonyl at ~168 ppm, nitrobenzene carbons at 120–150 ppm .
  • IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with exact mass matching C₁₅H₁₃NO₅ (theoretical: 287.0794).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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